![molecular formula C18H24N4O2S B6768474 2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6768474.png)
2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine and morpholine moieties. The tert-butyl group is usually introduced via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide: shares similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)17-20-12-14(25-17)16(23)19-11-13-5-4-6-15(21-13)22-7-9-24-10-8-22/h4-6,12H,7-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTDEISPBNFWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)NCC2=NC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
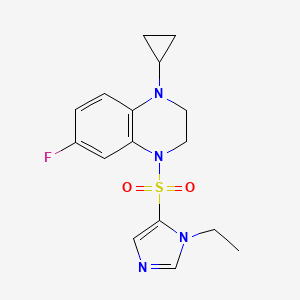
![1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone](/img/structure/B6768395.png)
![Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone](/img/structure/B6768399.png)
![2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6768418.png)
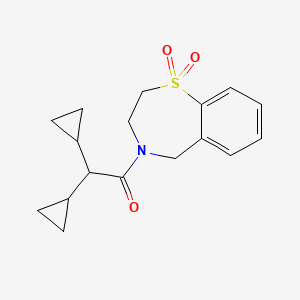
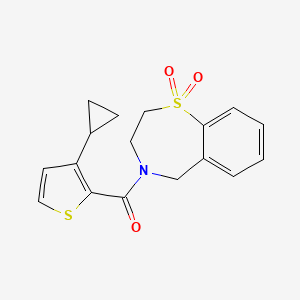
![6-cyclopropyl-4-(spiro[1H-2-benzofuran-3,3'-piperidine]-1'-carbonyl)-1H-pyridin-2-one](/img/structure/B6768441.png)
![spiro[1H-2-benzofuran-3,3'-piperidine]-1'-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B6768451.png)
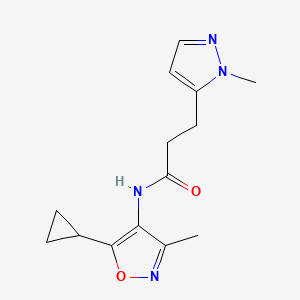
![(6-propan-2-yloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylmethanone](/img/structure/B6768482.png)
![(6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylmethanone](/img/structure/B6768490.png)
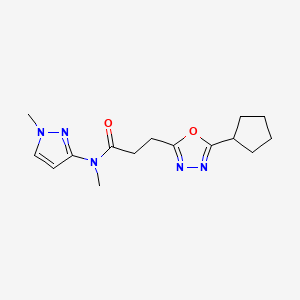

![N-[[5-(4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)thiophen-2-yl]methyl]acetamide](/img/structure/B6768507.png)
